molecular formula C10H17ClN2O2 B12839977 (6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride

(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride

Cat. No.: B12839977
M. Wt: 232.71 g/mol
InChI Key: QHFDCNSJZQBWJT-ZBONVNKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride is a complex organic compound with a unique structure that includes an oxazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the oxazole ring in a single step from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride is unique due to its specific structural features, such as the fused oxazole and benzene rings, and the presence of an amino group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

(5R,7R)-2-amino-10,10-dimethyl-4-oxa-2-azatricyclo[5.2.1.01,5]decan-3-one;hydrochloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-9(2)6-3-4-10(9)7(5-6)14-8(13)12(10)11;/h6-7H,3-5,11H2,1-2H3;1H/t6-,7-,10?;/m1./s1

InChI Key

QHFDCNSJZQBWJT-ZBONVNKCSA-N

Isomeric SMILES

CC1([C@@H]2CCC13[C@@H](C2)OC(=O)N3N)C.Cl

Canonical SMILES

CC1(C2CCC13C(C2)OC(=O)N3N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.